D-Histidine monohydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

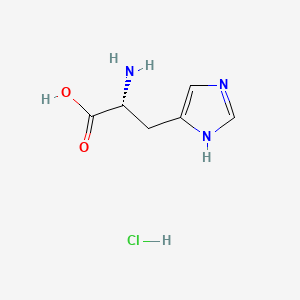

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNVYOVQUKYSC-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884263 | |

| Record name | D-Histidine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-24-8 | |

| Record name | D-Histidine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine monohydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Histidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Histidine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJ15SV8X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on D-Histidine Monohydrochloride: Structure and Stereochemistry

For Immediate Release

This technical guide provides a comprehensive overview of the structural and stereochemical properties of D-Histidine monohydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical and physical characteristics, spectroscopic signature, and stereoisomeric configuration. It also includes a representative experimental protocol for its preparation and a workflow for its characterization.

Introduction

Histidine is an essential α-amino acid featuring an imidazole side chain, which imparts basic properties and allows it to participate in various biological processes, including protein synthesis and folding, enzyme catalysis, and metal ion transport.[1][][3] While the L-enantiomer is the naturally occurring form, the unnatural isomer, D-histidine, is of significant interest in pharmaceutical and peptide research.[4] The incorporation of D-amino acids like D-histidine into peptide chains can significantly enhance their stability by increasing resistance to enzymatic degradation by proteases.[5] This guide focuses on the monohydrochloride monohydrate form of D-histidine, which is frequently used due to its enhanced water solubility.[]

Chemical Structure and Physical Properties

This compound is the hydrochloride salt of D-histidine. The monohydrate form indicates the presence of one molecule of water within the crystal lattice.[7] Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and an imidazole side chain. The hydrochloride salt form results from the protonation of the amino group.

Below is a summary of its key physical and chemical properties:

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | [] |

| Synonyms | D-α-Amino-β-(4-imidazolyl)propionic acid monohydrochloride | |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O | |

| Molecular Weight | 209.63 g/mol | |

| CAS Number | 6341-24-8 | |

| Appearance | White to off-white powder | [] |

| Melting Point | 252-256 °C (decomposes) | [] |

| Solubility | Soluble in water | [3] |

Stereochemistry

The stereochemistry of an amino acid is critical to its biological function. D-Histidine is the enantiomer of the natural L-Histidine.

-

Configuration: The "D" designation refers to the configuration of the molecule relative to D-glyceraldehyde. In the Fischer projection, the amino group is on the right side.

-

Cahn-Ingold-Prelog (CIP) Convention: According to the CIP priority rules, the absolute configuration at the α-carbon of D-histidine is (R). The substituents are prioritized as follows: 1. -NH₂ > 2. -COOH > 3. -CH₂-imidazole > 4. -H.

References

The Enigmatic Presence of D-Histidine in Biological Systems: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the world of biochemistry was largely viewed through a lens of homochirality, with L-amino acids reigning as the exclusive building blocks of life. However, a growing body of evidence has unveiled the significant, albeit often subtle, presence and physiological roles of their stereoisomers, the D-amino acids. Among these, D-histidine is emerging as a molecule of interest, with demonstrated functions in microbial communication and potential roles in neuromodulation. This technical guide provides a comprehensive overview of the natural occurrence of D-histidine, its biological functions, and the analytical methodologies required for its study.

Natural Occurrence of D-Histidine

While not as ubiquitously distributed as other D-amino acids like D-serine and D-aspartate, D-histidine has been identified in various biological systems, primarily in bacteria and marine invertebrates. Its presence is often attributed to the enzymatic activity of histidine racemases, which catalyze the conversion of L-histidine to D-histidine.

D-Histidine in Bacterial Systems

D-histidine plays a significant role in the regulation of bacterial communities, particularly in the context of biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer resistance to antibiotics and host immune responses. D-histidine has been shown to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Aggregatibacter actinomycetemcomitans.[1][2] This inhibitory effect is achieved through the downregulation of genes involved in quorum sensing, a cell-to-cell communication mechanism that coordinates collective behaviors in bacteria.[1][2][3]

The effective concentrations of D-histidine for biofilm inhibition are in the millimolar range, with studies demonstrating significant effects at 50 mM and 100 mM.[3]

D-Histidine in Marine Invertebrates

The venom of certain marine invertebrates is another niche where D-histidine has been identified. While extensive quantitative data for D-histidine in species like the marine worm Platynereis dumerilii is still emerging, the presence of D-amino acids in the venom of such organisms suggests specialized biological roles, potentially related to defense or predation.

D-Histidine in Mammalian Systems

The presence and function of D-histidine in mammals are less clear compared to other D-amino acids. While some studies suggest a potential neuroprotective role for both L- and D-histidine against zinc-induced neuronal death, the specific mechanisms and concentrations of endogenous D-histidine in the mammalian brain remain an active area of research. It is hypothesized that D-histidine may interact with N-methyl-D-aspartate (NMDA) receptors, similar to other D-amino acids, but direct evidence and detailed signaling pathways are yet to be fully elucidated.[4]

Quantitative Data on D-Histidine Occurrence

The following table summarizes the available quantitative data on D-histidine concentrations in various biological systems. It is important to note that this is an emerging field of study, and the data is currently limited.

| Biological System | Sample Type | D-Histidine Concentration | Reference(s) |

| Pseudomonas aeruginosa | Biofilm (in vitro) | Effective inhibitory concentration: 50-100 mM | [3] |

| Aggregatibacter actinomycetemcomitans | Biofilm (in vitro) | Effective inhibitory concentration: 100 mM | [2] |

Note: Further research is required to establish endogenous concentrations of D-histidine in a wider range of biological tissues and organisms.

Signaling and Logical Pathways Involving D-Histidine

D-Histidine in Bacterial Quorum Sensing Inhibition

D-histidine has been shown to interfere with the quorum sensing (QS) systems of pathogenic bacteria, leading to the inhibition of biofilm formation. In Pseudomonas aeruginosa, D-histidine downregulates the expression of QS-related genes, particularly within the rhl system (RhlI/RhlR).[1][3] This disruption of cell-to-cell communication prevents the coordinated expression of virulence factors and biofilm matrix components.

Figure 1: Logical pathway of D-histidine-mediated inhibition of bacterial quorum sensing and biofilm formation.

Postulated Neuromodulatory Role of D-Histidine

While a definitive signaling pathway for D-histidine in neurons has not been established, it is hypothesized to modulate the activity of NMDA receptors, which are critical for synaptic plasticity and memory formation. This interaction may lead to downstream effects on intracellular calcium levels and subsequent signaling cascades.

Figure 2: Postulated mechanism of D-histidine's neuromodulatory action via the NMDA receptor.

Experimental Protocols

The accurate detection and quantification of D-histidine in biological samples require specialized analytical techniques that can differentiate between stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common methods employed for chiral amino acid analysis.

General Experimental Workflow

The analysis of D-histidine in biological samples typically follows a standardized workflow, from sample preparation to data analysis.

References

- 1. D-histidine combated biofilm formation and enhanced the effect of amikacin against Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. core.ac.uk [core.ac.uk]

- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Histidine Monohydrochloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-Histidine monohydrochloride, a non-natural stereoisomer of the essential amino acid L-histidine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, core applications, and relevant experimental methodologies. Key applications, including its use in the synthesis of protease-resistant peptides and its emerging role as an anti-biofilm agent, are discussed in detail. This guide includes structured data tables for easy reference, detailed experimental protocols, and mandatory visualizations of key workflows and signaling pathways to facilitate a deeper understanding of its utility in a research and development context.

Core Properties of this compound

This compound is the hydrochloride salt of D-histidine, the dextrorotatory enantiomer of histidine. It is most commonly available as a white crystalline powder in its monohydrate form. The primary distinction between D- and L-histidine lies in their stereochemistry, which has significant implications for their biological activity and metabolic stability. While L-histidine is one of the 22 proteinogenic amino acids, D-histidine is not incorporated into proteins during ribosomal synthesis and is consequently resistant to degradation by common proteases. This property is a cornerstone of its application in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its CAS number and molecular weights for both the anhydrous and monohydrate forms.

| Identifier | Value | Notes |

| CAS Number | 6341-24-8 | Refers to the D-isomer, monohydrochloride. Often supplied as the monohydrate. |

| EC Number | 228-733-3 | European Community number. |

| MDL Number | MFCD00150081 | MDL number for identification in chemical supplier databases. |

| Chemical Formula | Form | Molecular Weight ( g/mol ) |

| C₆H₁₀ClN₃O₂ | Anhydrous | 191.62 |

| C₆H₁₂ClN₃O₃ | Monohydrate | 209.63[1][2] |

Key Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research and pharmaceutical development.

Synthesis of Protease-Resistant Peptides

The most prominent application of D-histidine is its incorporation into synthetic peptides. Peptides composed of L-amino acids are readily degraded by proteases in the body, limiting their therapeutic potential due to short half-lives.[3] By strategically substituting one or more L-amino acids with their D-counterparts, such as D-histidine, the resulting peptide becomes significantly more resistant to enzymatic hydrolysis.[3] This enhanced stability can improve the pharmacokinetic profile of peptide-based drugs.[3] The synthesis of peptides containing D-histidine is well-established within standard solid-phase peptide synthesis (SPPS) protocols.[3]

Anti-Biofilm and Quorum Sensing Inhibition

Recent research has highlighted the potential of D-amino acids, including D-histidine, as anti-biofilm agents. Studies have shown that D-histidine can inhibit biofilm formation and promote the disassembly of mature biofilms in pathogenic bacteria such as Pseudomonas aeruginosa and Aggregatibacter actinomycetemcomitans.[4][5][6][7] This effect is achieved, in part, by downregulating the expression of genes associated with quorum sensing (QS), a bacterial cell-to-cell communication system that coordinates group behaviors like virulence and biofilm formation.[4][5] D-histidine has been observed to specifically reduce the expression of genes within the Rhl quorum sensing system in P. aeruginosa.[4]

Probing Enzyme Stereospecificity

Due to the high stereospecificity of enzymes, D-histidine and its derivatives can be used as negative controls in metabolic studies.[8] For instance, in an assay for histidine decarboxylase, which converts L-histidine to histamine, D-histidine would not be expected to act as a substrate, thereby helping to confirm the specificity of the enzyme's activity.[8] This principle allows researchers to dissect the specific metabolic pathways of L-histidine without interference from its D-enantiomer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a D-histidine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected L-amino acids

-

Fmoc-D-His(Trt)-OH (side-chain protected D-histidine)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Reaction vessel for manual synthesis

-

Kaiser test kit

Methodology:

-

Resin Swelling: Place the Rink Amide resin in the reaction vessel and swell in DMF for at least 1 hour with gentle agitation.[3]

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 10 minutes to remove the Fmoc protecting group from the resin's amine. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

First Amino Acid Coupling (D-Histidine):

-

In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[3]

-

-

Coupling Completion Check: Perform a Kaiser test. A negative result (yellow beads) confirms that the coupling is complete. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[3]

-

Chain Elongation: Repeat steps 2 (Fmoc Deprotection), 3 (using the next desired Fmoc-L-amino acid), 4 (Kaiser test), and 5 (Washing) for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (like Trt from histidine).[3]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification: Precipitate the crude peptide from the filtrate using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. The crude peptide can then be purified using reverse-phase HPLC.

Protocol for Biofilm Inhibition Assay with D-Histidine

This protocol details a method to assess the ability of D-histidine to inhibit the formation of Pseudomonas aeruginosa biofilms.

Materials:

-

Pseudomonas aeruginosa PAO1 strain

-

Lysogeny Broth (LB) medium

-

This compound

-

Sterile 96-well microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Spectrophotometer (plate reader)

Methodology:

-

Bacterial Culture Preparation: Grow an overnight culture of P. aeruginosa PAO1 in LB medium at 37°C with shaking.

-

Preparation of D-Histidine Solutions: Prepare a stock solution of this compound in sterile ultrapure water. Create serial dilutions to achieve the desired final test concentrations (e.g., ranging from 10 µM to 100 mM).

-

Inoculation: Dilute the overnight bacterial culture in fresh LB medium to an optical density at 600 nm (OD₆₀₀) of 0.1.

-

Biofilm Formation:

-

In the wells of a 96-well plate, add 180 µL of the diluted bacterial suspension.

-

Add 20 µL of the D-histidine serial dilutions to the respective wells. For the control group, add 20 µL of sterile ultrapure water.

-

Incubate the plate under static conditions for 24 hours at 37°C.

-

-

Quantification of Biofilm:

-

Carefully discard the planktonic culture from each well and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Air-dry the plate.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air-dry the plate completely.

-

-

Data Acquisition:

-

Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

-

Calculate the percentage of biofilm inhibition relative to the control group.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.

Workflow for Designing Protease-Resistant Peptides

This diagram outlines the logical steps involved in using D-amino acids, such as D-histidine, to engineer peptides with enhanced stability.

Caption: Logical workflow for developing protease-resistant peptides using D-histidine substitution.

D-Histidine Inhibition of Quorum Sensing in P. aeruginosa

This diagram illustrates the inhibitory effect of D-histidine on the Rhl quorum sensing (QS) system in Pseudomonas aeruginosa, which leads to reduced biofilm formation and virulence.

Caption: D-Histidine inhibits the Rhl quorum sensing system in P. aeruginosa.

References

- 1. L-Histidine Inhibits Biofilm Formation and FLO11-Associated Phenotypes in Saccharomyces cerevisiae Flor Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. D-histidine combated biofilm formation and enhanced the effect of amikacin against Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-histidine exhibited anti-biofilm activity against Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of D-Histidine Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-histidine, the dextrorotatory enantiomer of the essential amino acid histidine, has transitioned from a stereochemical curiosity to a molecule of significant interest in pharmaceutical and biotechnological research. Initially overshadowed by its proteinogenic L-isomer, D-histidine is now recognized for its unique contributions to peptide stability, its role as a chiral building block in drug synthesis, and its presence and potential functions in various organisms. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of D-histidine, tailored for a scientific audience. It includes detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding of this intriguing molecule.

Discovery and Historical Milestones

The history of D-histidine is intrinsically linked to the broader discovery of amino acid stereoisomerism. While L-histidine was first isolated in 1896 by Albrecht Kossel, the distinct identification and characterization of its D-enantiomer occurred later, in the early 20th century, with the advent of techniques for resolving racemic mixtures.[1] The initial discovery of naturally occurring D-amino acids in the 1950s, found in insects and mollusks, marked a turning point, challenging the long-held belief that life was exclusively built from L-amino acids.[2]

Key historical developments in the study of D-histidine include:

-

Early 20th Century: The development of chiral resolution techniques allowed for the separation of D- and L-histidine from racemic mixtures, enabling the study of their individual properties.[1] One of the early methods for resolving racemic amino acids was preferential crystallization, a technique first demonstrated by Louis Pasteur with tartaric acid crystals.[3]

-

Mid-20th Century: The discovery of D-amino acids in various natural sources, including bacterial cell walls and marine invertebrates, spurred interest in their potential biological roles.[2][4]

-

Late 20th Century to Present: Advances in asymmetric synthesis and chiral chromatography have made high-purity D-histidine more accessible, facilitating its use in peptide synthesis to enhance stability against enzymatic degradation and in the development of chiral drugs.[5][6]

Physicochemical Properties of D-Histidine

The distinct stereochemistry of D-histidine gives rise to specific physical and chemical properties. A summary of key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [7] |

| CAS Number | 351-50-8 | [1] |

| Melting Point | 287 °C | [8] |

| Water Solubility | 42 g/L (25 °C) | [2] |

| Specific Rotation (α) | -12º (c=11, 6N HCl) | [2] |

| pKa (imidazole side chain) | ~6.0 | [9] |

Synthesis and Chiral Separation of D-Histidine

The production of enantiomerically pure D-histidine is crucial for its application in research and drug development. Several methods have been developed for its synthesis and separation from its L-enantiomer.

Asymmetric Transformation

A notable method for the synthesis of D-histidine is the asymmetric transformation of L-histidine. This process involves the racemization of L-histidine in the presence of a catalyst, followed by the selective precipitation of the desired D-enantiomer.

Experimental Protocol: Asymmetric Transformation of L-Histidine to D-Histidine [6]

-

Reaction Setup: A mixture of L-histidine, (2R, 3R)-tartaric acid (as a resolving agent), and salicylaldehyde (as a catalyst for epimerization) is prepared in acetic acid.

-

Epimerization and Precipitation: The mixture is heated to facilitate the conversion of L-histidine to a racemic mixture. Upon cooling, the less soluble D-histidine-(2R, 3R)-tartrate salt selectively precipitates.

-

Isolation of D-Histidine: The precipitated salt is collected by filtration.

-

Purification: The salt is treated with a base, such as triethylamine, in a solvent like methanol to neutralize the tartaric acid and liberate free D-histidine.

-

Final Product: Pure D-histidine is obtained with high optical purity.

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating D- and L-histidine.

Experimental Protocol: Chiral HPLC Separation of Histidine Enantiomers [10]

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Chiral Stationary Phase: A teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and water with a small amount of an acidifier, such as 0.1% formic acid. The exact ratio is optimized for the best resolution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation: Standard solutions of D- and L-histidine and the sample to be analyzed are prepared in the mobile phase.

-

Analysis: The samples are injected into the HPLC system, and the retention times of the D- and L-enantiomers are used for identification and quantification.

Biological Significance and Research Applications

While L-histidine is a fundamental component of proteins and a precursor to important biomolecules like histamine, the biological roles of D-histidine are less understood and appear to be more specialized.[11]

Natural Occurrence

D-histidine, along with other D-amino acids, has been found in various organisms, suggesting specific biological functions:

-

Bacteria: D-amino acids are key components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[4] Some bacteria are also known to utilize D-amino acids in signaling and biofilm formation.[2]

-

Marine Invertebrates: The presence of free D-amino acids has been reported in the tissues of several marine bivalves.[12] Their exact physiological roles in these organisms are still under investigation.

Role in Peptide and Drug Development

The primary application of D-histidine in research and drug development lies in its ability to enhance the stability of peptides. The incorporation of D-histidine into a peptide chain renders it resistant to degradation by proteases, which typically recognize only L-amino acid residues.[5] This increased stability can significantly improve the pharmacokinetic properties of peptide-based drugs.

D-Histidine in Signaling Pathways

Direct evidence for specific signaling pathways involving D-histidine is currently limited. However, the broader context of D-amino acid signaling in bacteria suggests potential roles. In some bacteria, D-amino acids can act as signaling molecules that regulate cell wall metabolism and biofilm formation.[2] While specific pathways involving D-histidine have not been fully elucidated, it is an active area of research.

The metabolism of histidine in bacteria is well-characterized and primarily involves the "hut" (histidine utilization) pathway, which degrades L-histidine.[13] The enzymes in this pathway are stereospecific for the L-isomer.

Below is a generalized diagram illustrating the concept of a two-component signaling system in bacteria, which often involves histidine kinases. While this pathway typically utilizes L-histidine, it provides a framework for understanding how amino acids can be involved in signal transduction.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and analysis of a peptide containing D-histidine.

Conclusion

D-histidine has evolved from a mere stereoisomer of its L-counterpart to a molecule with distinct and valuable properties for scientific research and pharmaceutical development. While its natural biological roles, particularly in signaling, are still being uncovered, its application in enhancing the stability of therapeutic peptides is well-established. Continued research into the metabolism and function of D-histidine in various organisms will undoubtedly reveal new and exciting applications for this versatile chiral molecule. This guide has provided a foundational understanding of D-histidine, from its historical discovery to its current applications, equipping researchers and drug development professionals with the necessary knowledge to explore its potential further.

References

- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Amino acid - Wikipedia [en.wikipedia.org]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. academic.oup.com [academic.oup.com]

- 7. DL-histidine | C6H9N3O2 | CID 773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Histidine - Wikipedia [en.wikipedia.org]

- 12. FREE D-AMINO ACIDS IN THE TISSUES OF MARINE BIVALVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to D-Histidine Monohydrochloride vs. L-Histidine Monohydrochloride for Researchers and Drug Development Professionals

Introduction

Histidine, an essential amino acid, is a fundamental component in various biological processes. Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a crucial participant in enzyme catalysis and protein structure stabilization. Histidine exists as two stereoisomers, D-histidine and L-histidine. While L-histidine is the naturally occurring enantiomer incorporated into proteins in mammals, the "unnatural" D-isomer is gaining increasing interest in pharmaceutical and biotechnological research. This technical guide provides a comprehensive comparison of D-Histidine monohydrochloride and L-Histidine monohydrochloride, focusing on their physicochemical properties, biological activities, and the experimental protocols used for their analysis.

Physicochemical Properties

The addition of a hydrochloride group to histidine enhances its stability and solubility in aqueous solutions. The monohydrate forms indicate the presence of one molecule of water per molecule of histidine hydrochloride. While the fundamental chemical structure of the histidine molecule is the same for both enantiomers, their stereochemistry leads to a key difference in their interaction with plane-polarized light.

| Property | This compound Monohydrate | L-Histidine Monohydrochloride Monohydrate |

| CAS Number | 6341-24-8[1] | 5934-29-2[2][3][4][5] |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O[1] | C₆H₉N₃O₂ · HCl · H₂O[2][3][6] |

| Molecular Weight | 209.63 g/mol [1][2][6] | 209.63 g/mol [2][3][6] |

| Appearance | White to off-white powder or crystals | White to off-white crystalline powder or crystals[7][8] |

| Melting Point | 254 °C (decomposition)[1][9] | 254 °C (decomposition)[7][10][11][12][13] |

| Solubility in Water | Soluble | Freely soluble (approx. 149-170 g/L at 20 °C)[7][10][13] |

| Optical Rotation [α]D | Negative (-) | Positive (+), typically +8.9° to +10.5° in 6 M HCl[8][12][14][15] |

| pKa (imidazole) | ~6.0[14] | ~6.04[14][16] |

| pKa (α-amino) | ~9.33[14] | ~9.33[14][16] |

| pKa (carboxyl) | ~1.80[14] | ~1.80[14][16] |

Biological Roles and Activity

The biological functions of D- and L-histidine are distinct, primarily due to the stereospecificity of enzymes and receptors in mammalian systems.

L-Histidine: The Biologically Active Enantiomer

L-histidine is an essential amino acid in humans and plays a vital role in numerous physiological processes:

-

Protein Synthesis: As a proteinogenic amino acid, L-histidine is a fundamental building block of proteins.[8]

-

Enzyme Catalysis: The imidazole side chain of L-histidine is frequently found in the active sites of enzymes, where it participates in catalytic reactions by acting as a proton shuttle.[14]

-

Precursor to Histamine: L-histidine is the direct precursor to histamine, a biogenic amine involved in allergic reactions, gastric acid secretion, and neurotransmission.[2][14][16] This conversion is catalyzed by the enzyme L-histidine decarboxylase.

-

Precursor to Carnosine: L-histidine is a precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with antioxidant and buffering properties, particularly abundant in muscle and brain tissues.

-

Metal Ion Chelation: The imidazole ring of L-histidine can chelate metal ions such as zinc and copper, which is important for the structure and function of many metalloproteins.

D-Histidine: Roles in Bacteria and Pharmaceutical Applications

D-amino acids are less common in mammals but are found in various organisms and have unique applications:

-

Bacterial Cell Wall Metabolism: Bacteria utilize D-amino acids, including D-histidine, in the synthesis and modification of their peptidoglycan cell walls.

-

Biofilm Formation: D-amino acids have been shown to play a role in the regulation of bacterial biofilm formation.

-

Drug Development: The incorporation of D-histidine into peptide-based drugs can significantly increase their stability by making them resistant to degradation by proteases, which are stereospecific for L-amino acids. This can improve the pharmacokinetic profile and therapeutic efficacy of these drugs.

-

Neuromodulation: While less studied than L-histidine, some D-amino acids have been found to have roles in the nervous system. However, specific direct signaling roles for D-histidine in mammals are not well-established.

Comparative Biological Effects

Direct comparative studies on the biological effects of D- and L-histidine monohydrochloride are limited. However, some key differences have been observed:

-

Brain Edema: A study on cryogenic brain injury in rats demonstrated that L-histidine, but not D-histidine, significantly attenuated brain edema. This suggests a stereospecific protective effect of L-histidine in this context.[17]

-

Toxicity: In a study determining the lethal dose (LD50) in rats, no significant difference in toxicity was observed between L-histidine and D-histidine.[2]

-

Metabolism by D-Amino Acid Oxidase (DAO): D-amino acid oxidase is an enzyme that metabolizes D-amino acids. While DAO has a broad substrate specificity, its activity on D-histidine is generally low compared to other D-amino acids like D-serine and D-alanine.

-

Cytotoxicity: Some studies have investigated the cytotoxicity of histidine. L-histidine has been shown to enhance hydrogen peroxide-induced cytotoxicity in various mammalian cell lines, an effect associated with the formation of DNA double-strand breaks.[18] Comparative data on the cytotoxicity of D-histidine in similar models is sparse, though one study indicated comparable high cytotoxicity to L-histidine in primary rat hepatocytes at high concentrations.[19]

Signaling Pathways

L-Histidine Signaling Pathways

L-histidine is a precursor to histamine, which exerts its effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), each linked to different downstream signaling cascades.

D-Histidine and Signaling

Direct signaling roles for D-histidine in mammalian cells are not well-established. While some D-amino acids, such as D-serine, act as neurotransmitters, a similar role for D-histidine has not been clearly demonstrated. Recent research has even questioned the role of histidine phosphorylation as a signaling mechanism in mammalian cells.[20]

Experimental Protocols

Accurate analysis and differentiation of D- and L-histidine are critical for research and development. The following are detailed methodologies for their chiral separation.

Sample Preparation from Biological Matrices

The goal is to extract amino acids and remove interfering substances like proteins and lipids.

-

Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or serum, proceed to deproteinization.

-

Deproteinization: Add a precipitating agent such as trichloroacetic acid (TCA) to a final concentration of 5-10%, or a cold organic solvent like acetonitrile or methanol.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the amino acids.

-

Solid-Phase Extraction (SPE) (Optional): For cleaner samples, pass the supernatant through a C18 or mixed-mode cation exchange (MCX) SPE cartridge to remove salts and other interfering compounds.

-

Drying: Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis or in a suitable solvent for derivatization for GC-MS analysis.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of underivatized histidine enantiomers.

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP) Column: A teicoplanin-based column, such as Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm), is effective for separating histidine enantiomers.

-

Mobile Phase: A mixture of water, methanol, and a small amount of formic acid. A typical composition is 30:70:0.006 (v/v/v) water:methanol:formic acid.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 15 °C.

-

Detection: UV at 205 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Monitor the chromatogram for the separated peaks of D- and L-histidine.

-

Quantify the enantiomers by comparing their peak areas to those of known standards.

-

Chiral Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the amino acids volatile.

-

Instrumentation: GC-MS system.

-

Chiral Column: A column such as Chirasil-L-Val is suitable for separating derivatized amino acid enantiomers.

-

Derivatization: A two-step process is common:

-

Esterification: React the carboxyl group with an alcohol (e.g., isobutanol) in the presence of an acid catalyst.

-

Acylation: React the amino and imidazole groups with an acylating agent (e.g., trifluoroacetic anhydride - TFAA).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute the derivatized amino acids.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic fragment ions of the derivatized histidine.

-

-

Procedure:

-

Derivatize the dried sample extract.

-

Inject the derivatized sample into the GC-MS.

-

Separate the derivatized enantiomers on the chiral column.

-

Identify and quantify the enantiomers based on their retention times and mass spectra compared to standards.

-

Conclusion

This compound and L-Histidine monohydrochloride, while chemically similar, exhibit significant differences in their biological roles and activities. L-histidine is the essential, biologically active form in mammals, integral to protein synthesis and various metabolic pathways. In contrast, D-histidine's primary utility in drug development lies in its ability to confer proteolytic stability to peptide-based therapeutics. The lack of extensive research on the direct effects of D-histidine on mammalian signaling pathways highlights an area for future investigation. For researchers and drug development professionals, understanding these differences is paramount. The choice between D- and L-histidine monohydrochloride will depend entirely on the specific application, whether it be leveraging the natural biological functions of the L-isomer or exploiting the unique stability-enhancing properties of the D-isomer. The analytical methods detailed in this guide provide a robust framework for the accurate separation and quantification of these enantiomers, which is essential for both basic research and the quality control of therapeutic products.

References

- 1. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 2. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 8. news-medical.net [news-medical.net]

- 9. openheart.bmj.com [openheart.bmj.com]

- 10. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histidine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. L-histidine but not D-histidine attenuates brain edema following cryogenic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The L-histidine-mediated enhancement of hydrogen peroxide-induced cytotoxicity is a general response in cultured mammalian cell lines and is always associated with the formation of DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. No signal function for histidine in mammalian cells - News - Utrecht University [uu.nl]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety and Handling of D-Histidine Monohydrochloride

This document provides comprehensive safety and handling information for this compound, intended for use in a laboratory and research environment. While most available data pertains to the L-enantiomer or DL-mixture, the safety and handling protocols are generally applicable to the D-enantiomer due to their structural similarity.

Chemical and Physical Properties

This compound is the hydrochloride salt of D-histidine, an enantiomer of the essential amino acid L-histidine.[] The monohydrate form is a white to off-white crystalline powder.[] Its hydrochloride form enhances water solubility, making it suitable for various biochemical and research applications.[]

| Property | Data |

| IUPAC Name | (2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride;hydrate[2] |

| Synonyms | This compound monohydrate[] |

| Molecular Formula | C₆H₁₀ClN₃O₂ (anhydrous)[], C₆H₁₂ClN₃O₃ (monohydrate)[2][3] |

| Molecular Weight | 191.61 g/mol (anhydrous)[][4], 209.63 g/mol (monohydrate)[2][3][5][6] |

| Appearance | White to off-white powder or crystals[] |

| Melting Point | Decomposes at approximately 252-256 °C[][7] |

| Solubility | Freely soluble in water |

| pH | 3.5 - 4.5 (for a 1 in 10 solution in water)[8] |

| Storage | Store in a dry place, in a tightly closed container at 2-8 °C[][5] |

Toxicological Information and Hazard Identification

Most safety data sheets indicate that this compound is not classified as a hazardous substance.[7][9][10] However, some classifications note it may cause skin and eye irritation.[2][5][6] Fine dust dispersed in the air could present a dust explosion hazard in the presence of an ignition source.[5]

| Hazard Type | Finding |

| Acute Oral Toxicity (LD50) | Not classified as acutely toxic; ATE > 2000 mg/kg[11] |

| Acute Dermal Toxicity (LD50) | Not classified as acutely toxic; ATE > 2000 mg/kg[11] |

| Skin Corrosion/Irritation | Not considered an irritant by most sources[12], though some reports suggest it may cause skin irritation[2] |

| Eye Damage/Irritation | May cause serious eye irritation[2][6]; some studies classify it as mildly irritant to eyes[12] |

| Respiratory/Skin Sensitization | Not found to be a skin sensitizer[12] |

| Mutagenicity/Carcinogenicity | No information available to suggest mutagenic or carcinogenic effects[11][13] |

| Specific Target Organ Toxicity | Not classified as a specific target organ toxicant[9][11] |

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. However, the following PPE is generally recommended.

References

- 2. D-histidine hydrochloride monohydrate | C6H12ClN3O3 | CID 15556510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Histidine Monohydrochloride | C6H10ClN3O2 | CID 66091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajiaminoscience.eu [ajiaminoscience.eu]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. images.chemycal.com [images.chemycal.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to Research-Grade D-Histidine Monohydrochloride for Scientific Applications

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is paramount to the success of experimental work. This guide provides an in-depth overview of commercially available research-grade D-Histidine monohydrochloride, its applications, and relevant technical data. D-Histidine, the unnatural isomer of the essential amino acid L-Histidine, serves as a critical building block in peptide synthesis, offering unique advantages in drug design and biochemical research.[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. While purity levels are consistently high, other specifications may vary. The following table summarizes the product information from several prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Additional Notes |

| Sigma-Aldrich | This compound monohydrate | 6341-24-8 | C₆H₉N₃O₂ · HCl · H₂O | 209.63 | ≥98% (TLC) | Unnatural isomer of histidine, suitable for peptide synthesis.[1][2] |

| Chem-Impex | D-Histidine hydrochloride monohydrate | 6341-24-8 | C₆H₉N₃O₂·HCl·H₂O | 209.6 | ≥ 98% (TLC) | Used in biochemical research and pharmaceutical development. |

| MP Biomedicals | D-Histidine hydrochloride | 6341-24-8 | C₆H₉N₃O₂ • HCl • xH₂O | 191.62 (anhydrous) | Information not available | For research or further manufacturing use only.[3] |

| PubChem | D-histidine hydrochloride monohydrate | 328526-86-9 | C₆H₁₂ClN₃O₃ | 209.63 | ≥98% (TLC) listed by some suppliers | Database entry with aggregated information.[4] |

Note: Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information on purity, enantiomeric excess, and impurity profiles.[1][5][6][7]

Key Applications in Research

The primary application of this compound in research is in the field of peptide synthesis .[1][8] The incorporation of D-amino acids, such as D-Histidine, into peptide chains offers significant advantages:

-

Enhanced Stability: Peptides containing D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[8] This leads to a longer half-life in biological systems, a crucial attribute for therapeutic peptides.

-

Novel Structures and Functions: The introduction of D-Histidine can alter the three-dimensional structure and receptor binding affinities of peptides, enabling the exploration of novel biological activities.

-

Drug Design and Development: The improved pharmacokinetic properties of D-amino acid-containing peptides make them attractive candidates for the development of new therapeutics.[8]

While some suppliers mention applications in neurological disorder research, it is important to note that scientific literature suggests D-Histidine is poorly transported into the brain and is generally considered to be biologically inert in this context.[9] Therefore, its primary and well-established role remains in the synthesis of peptides with modified properties.

Experimental Protocol: Incorporation of D-Histidine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a D-Histidine residue into a peptide chain using manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.

Materials:

-

Fmoc-protected D-Histidine(Trt)-OH (The trityl protecting group on the imidazole side chain is common)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (typically 20%)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether

-

Acetonitrile

-

Water

Workflow for a single coupling cycle:

References

- 1. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. D-Histidine =98 TLC 6341-24-8 [sigmaaldrich.com]

- 3. L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-histidine hydrochloride monohydrate | C6H12ClN3O3 | CID 15556510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for D-Histidine Monohydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. D-Histidine, the unnatural enantiomer of L-Histidine, offers significant advantages for the development of novel peptide-based therapeutics. Its inclusion can dramatically enhance peptide stability against enzymatic degradation, a critical factor for improving pharmacokinetic profiles and therapeutic efficacy.[1] Peptides containing D-amino acids are more resistant to proteases, which primarily recognize L-amino acids, leading to a longer in vivo half-life.[1][2] This document provides detailed application notes and experimental protocols for the use of D-Histidine monohydrochloride in solid-phase peptide synthesis (SPPS).

The imidazole side chain of histidine is crucial for many biological functions; however, it also presents a significant challenge during peptide synthesis: a high propensity for racemization.[2][3][4] The π-nitrogen of the imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[5] Therefore, careful selection of protecting groups and coupling reagents is paramount for the successful synthesis of D-Histidine-containing peptides with high purity and yield.

Key Applications of D-Histidine in Peptide Synthesis

The unique properties of D-Histidine make it a valuable component in the design of peptide therapeutics for various applications:

-

Enhanced Proteolytic Stability: The primary reason for incorporating D-Histidine is to increase resistance to enzymatic hydrolysis by proteases.[1] This extended half-life in the body improves the bioavailability and therapeutic potential of peptide drugs.[1][2]

-

Improved Receptor Binding and Specificity: The altered stereochemistry introduced by a D-amino acid can constrain the peptide's conformation. This pre-organization may reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity and specificity.[2]

-

Development of Peptide Hormone Analogs: D-Histidine is frequently incorporated into analogs of peptide hormones, such as Gonadotropin-Releasing Hormone (GnRH) and Glucagon-Like Peptide-1 (GLP-1), to enhance their stability and biological activity.[6][7] These analogs are used in treatments for hormone-dependent cancers, metabolic disorders, and in reproductive medicine.[6]

-

Antimicrobial Peptide (AMP) Development: Synthesizing libraries of AMPs containing D-Histidine can lead to the discovery of novel antibiotics that are less susceptible to degradation by bacterial proteases.[8]

Data Presentation: Comparison of Coupling Reagents for Histidine Incorporation

The choice of coupling reagent is critical to minimize racemization and ensure high coupling efficiency. Below is a summary of commonly used coupling reagents and their performance in the context of histidine coupling. While specific data for D-Histidine is limited, the trends observed for L-Histidine are expected to be comparable.

| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Coupling Efficiency | Racemization Potential | Key Advantages & Disadvantages |

| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Low | Advantages: Highly reactive, excellent for sterically hindered couplings.[4] Disadvantages: Higher cost, potential for guanidinylation side reaction if not used properly.[2] |

| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Low | Advantages: Fast, efficient, and widely used.[4] Disadvantages: Can cause guanidinylation. |

| DIC/HOBt | Carbodiimide/Additive | 1 - 2 hours | High | Low to Moderate | Advantages: Cost-effective, minimal racemization when HOBt is used.[2][4] Disadvantages: Slower reaction times compared to aminium salts. Dicyclohexylurea (from DCC) can be difficult to remove.[4] |

| COMU | Uronium Salt | 20 - 45 min | > 99.5% | Very Low | Advantages: High reactivity similar to HATU, safer (non-explosive byproducts), reduced allergenic potential.[9][10] |

| DEPBT | Phosphonium Salt | 1 - 2 hours | High | Very Low | Advantages: Reported to be excellent for minimizing racemization of histidine.[11] Disadvantages: Not as commonly used as aminium salts. |

Note on Racemization: The degree of racemization is highly dependent on factors such as the choice of side-chain protecting group, activation time, temperature, and solvent. For Fmoc-His(Trt)-OH, the use of DIC/Oxyma in NBP/EtOAc (1:4) has been reported to result in as low as 0.43% D-His formation. In contrast, using DIC/Oxyma in DMF can lead to 1.0% D-His content.[12] Protecting the π-nitrogen of the imidazole ring with groups like methoxybenzyl (Momb) or benzyloxymethyl (Bom) can significantly reduce racemization.[2][13]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing Fmoc-D-His(Trt)-OH on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents:

-

Rink Amide Resin

-

Fmoc-protected amino acids (including Fmoc-D-His(Trt)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling Reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Fmoc Deprotection:

-

Amino Acid Coupling (Fmoc-D-His(Trt)-OH):

-

In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[3]

-

Crucially, minimize pre-activation time to reduce the risk of racemization. Add the activation mixture to the resin immediately.[3]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[3]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

-

Resin Washing and Drying:

-

Wash the resin with DMF, followed by DCM.

-

Dry the resin under vacuum for at least 1 hour.

-

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Procedure:

-

Cleavage Cocktail Preparation:

-

Cleavage Reaction:

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Add the filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.

-

Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

-

-

Peptide Washing and Drying:

-

Centrifuge the suspension to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general method for the purification of the crude D-Histidine-containing peptide.

Materials and Reagents:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in deionized water

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

-

Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

-

System Preparation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A/5% B).

-

-

Sample Injection:

-

Inject the dissolved crude peptide onto the column.

-

-

Elution Gradient:

-

Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the specific peptide's hydrophobicity.

-

-

Detection and Fraction Collection:

-

Monitor the elution profile at 210-220 nm.

-

Collect fractions corresponding to the major peptide peak.

-

-

Analysis and Pooling:

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

-

Pool the pure fractions.

-

-

Lyophilization:

-

Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

-

Visualizations

Experimental Workflow for SPPS of a D-Histidine-Containing Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating D-Histidine.

Logical Relationship of Factors Affecting Histidine Racemization

Caption: Factors influencing and mitigating histidine racemization during peptide synthesis.

Signaling Pathway Example: GnRH Agonist Action

Peptides incorporating D-Histidine, such as GnRH analogs, often act on G-protein coupled receptors (GPCRs).

Caption: Simplified signaling pathway of a GnRH agonist containing D-Histidine.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. scite.ai [scite.ai]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. americanlaboratory.com [americanlaboratory.com]

Application Notes and Protocols: D-Histidine in Drug Discovery and Development

Introduction

D-histidine, the non-proteinogenic enantiomer of L-histidine, is a versatile building block in modern pharmaceutical research. While not incorporated into proteins via standard ribosomal translation, its unique stereochemistry and the chemical properties of its imidazole side chain offer significant advantages in drug design. The incorporation of D-histidine into peptide-based therapeutics is a well-established strategy to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic efficacy.[1][2][3] Beyond peptide stabilization, D-histidine and its derivatives serve as critical components in drug delivery systems, as chiral resolving agents, and are subjects of investigation in biomarker discovery due to their specific metabolic pathways. These application notes provide an overview of D-histidine's key roles and detailed protocols for its utilization in a research setting.

Application 1: Enhancing Stability and Efficacy of Peptide Therapeutics

Application Note: A primary challenge in developing peptide-based drugs is their rapid degradation by proteases in the body.[2] Replacing a natural L-amino acid with a D-enantiomer, such as D-histidine, renders the adjacent peptide bond resistant to cleavage by most endogenous proteases.[4][5] This strategy significantly extends the in-vivo half-life of the peptide, leading to improved bioavailability and sustained therapeutic effect.[1] The choice of protecting groups for the D-histidine derivative used in synthesis is critical to prevent racemization, a side reaction that can compromise the stereochemical integrity of the final peptide.[4]

Data Presentation: Comparison of D-Histidine Derivatives for Solid-Phase Peptide Synthesis (SPPS)

| Derivative | Nα Protection | Side-Chain Protection | Key Advantages | Key Disadvantages | Racemization Risk |

| Fmoc-D-His(Trt)-OH | Fmoc | Trityl (Trt) | Widely used, good solubility. | Trt group is acid-labile and can be partially removed during repeated Fmoc deprotection cycles. | Moderate, especially with carbodiimide activators.[4] |

| Fmoc-D-His(Boc)-OH | Fmoc | tert-Butyloxycarbonyl (Boc) | Boc group is stable to piperidine, low risk of side-chain deprotection during synthesis. | May require stronger acid for final cleavage. | Low, considered a superior alternative for minimizing racemization.[4] |

| Z-D-His-OH | Benzyloxycarbonyl (Z) | None | Historically significant. | Not suitable for modern Fmoc-based SPPS due to harsh deprotection conditions. | High, prone to significant racemization upon activation.[4] |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide

This protocol describes a standard cycle for incorporating Fmoc-D-His(Boc)-OH into a peptide chain on a solid support resin.

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Fmoc-D-His(Boc)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[4]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, pre-activate the D-histidine derivative. Dissolve Fmoc-D-His(Boc)-OH (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) and allow the mixture to pre-activate for 1-2 minutes.[4]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.[4]

-

Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction. A negative result (beads remain colorless) indicates a complete reaction.

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify using reverse-phase HPLC.

Application 2: Drug Delivery via Endosomal Escape

Application Note: A major hurdle for biologic drugs (e.g., siRNA, therapeutic proteins) is their entrapment and degradation in endosomes following cellular uptake. Histidine-rich peptides are powerful tools to overcome this barrier.[6] The imidazole side chains of histidine have a pKa of ~6.0. In the neutral pH of the cytoplasm, they are largely uncharged. As the endosome matures and acidifies (pH drops to 5.0-5.5), the imidazole rings become protonated. This "proton sponge" effect leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm where it can exert its effect.[6][7]

Application 3: D-Histidine Metabolism and Biomarker Research

Application Note: D-amino acids in mammals are primarily metabolized by the FAD-containing flavoenzyme D-amino acid oxidase (DAAO).[8][9] This enzyme catalyzes the oxidative deamination of D-amino acids, including D-histidine, to produce an α-keto acid, ammonia, and hydrogen peroxide.[10] DAAO is present in various tissues, including the brain, kidney, and liver.[11] Its activity is crucial for controlling the levels of D-amino acids, some of which, like D-serine, are important neuromodulators.[9] Dysregulation of DAAO activity or abnormal levels of D-amino acids have been implicated in several neurological and psychiatric disorders.[10] Therefore, monitoring the levels of D-histidine and its metabolites could serve as a potential biomarker for DAAO activity or certain pathological conditions.

Experimental Protocol: Analysis of Histidine in Biological Samples

This protocol is a general method for preparing biological samples for histidine analysis, which can be adapted for specific D-histidine quantification using chiral chromatography techniques (e.g., LC-MS/MS with a chiral column).

Materials:

-

Biological sample (e.g., plasma, homogenized tissue)

-

Histidine Assay Buffer

-

10 kDa Spin Columns for deproteinization

-

Centrifuge

Methodology:

-

Sample Collection: Collect biological fluid samples like plasma or serum. For tissue samples (~10 mg), rapidly homogenize on ice with 100 µl of ice-cold Assay Buffer.[12]

-

Clarification: Centrifuge the samples at 10,000 x g for 5-10 minutes at 4°C to remove insoluble materials.[12]

-

Deproteinization: Transfer the clarified supernatant to a 10 kDa spin column. This step is critical as enzymes in the sample can interfere with subsequent assays.[12]

-

Filtration: Centrifuge the spin column at 10,000 x g for 10 minutes at 4°C.[12]

-

Sample Collection: Collect the filtrate, which now contains low molecular weight compounds, including D-histidine, and is ready for analysis.

-

Quantification: Analyze the sample using a suitable method. For enantiomer-specific quantification, use a chiral separation technique coupled with a sensitive detector, such as LC-MS/MS.

Application 4: Chiral Resolution in Pharmaceutical Manufacturing